Cas no 2176201-77-5 (N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide)

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with a cyclopropyl group and a dimethoxybenzamide moiety. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold in drug discovery. The cyclopropyl and dimethoxy groups may enhance metabolic stability and binding affinity, making it a candidate for targeting specific enzymes or receptors. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) studies. Its purity and synthetic reproducibility are critical for research applications, particularly in developing kinase inhibitors or other therapeutic agents.
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide structure
2176201-77-5 structure
商品名:N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
CAS番号:2176201-77-5
MF:C17H19N3O3
メガワット:313.351063966751
CID:5336759

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide
    • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
    • インチ: 1S/C17H19N3O3/c1-22-15-5-3-4-13(16(15)23-2)17(21)18-9-12-8-14(11-6-7-11)20-10-19-12/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,18,21)
    • InChIKey: XMHOBKLWYZYWFD-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(=CC=CC=1C(NCC1=CC(C2CC2)=NC=N1)=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 403
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 73.3

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6496-1268-4mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
2176201-77-5
4mg
$99.0 2023-09-08
Life Chemicals
F6496-1268-10μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
2176201-77-5
10μmol
$103.5 2023-09-08
Life Chemicals
F6496-1268-3mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
2176201-77-5
3mg
$94.5 2023-09-08
Life Chemicals
F6496-1268-2μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
2176201-77-5
2μmol
$85.5 2023-09-08
Life Chemicals
F6496-1268-15mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
2176201-77-5
15mg
$133.5 2023-09-08
Life Chemicals
F6496-1268-20μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
2176201-77-5
20μmol
$118.5 2023-09-08
Life Chemicals
F6496-1268-20mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
2176201-77-5
20mg
$148.5 2023-09-08
Life Chemicals
F6496-1268-50mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
2176201-77-5
50mg
$240.0 2023-09-08
Life Chemicals
F6496-1268-10mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
2176201-77-5
10mg
$118.5 2023-09-08
Life Chemicals
F6496-1268-40mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide
2176201-77-5
40mg
$210.0 2023-09-08

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide 関連文献

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N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamideに関する追加情報

Professional Introduction to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide (CAS No. 2176201-77-5)

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide is a pharmaceutical compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. With a CAS number 2176201-77-5, this compound represents a fascinating example of how structural modifications can lead to novel bioactive molecules. The presence of both a cyclopropylpyrimidine moiety and a dimethoxybenzamide group suggests a potential for interaction with biological targets, making it an intriguing candidate for further investigation.

The structure of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide is characterized by its aromatic system, which includes a benzene ring substituted with two methoxy groups at the 2 and 3 positions. This substitution pattern is known to enhance solubility and bioavailability, which are critical factors in drug design. Additionally, the cyclopropylpyrimidine component introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and selectivity. These structural features make this compound a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various biological pathways. The N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide structure has shown potential in preliminary studies as an inhibitor of enzymes involved in cancer metabolism. Specifically, research indicates that the dimethoxybenzamide moiety may interact with ATP-binding sites in kinases, thereby inhibiting their activity. This mechanism is particularly relevant given the role of kinases in cell proliferation and survival, making this compound a potential therapeutic agent for oncological applications.

Moreover, the cyclopropylpyrimidine group in N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide has been identified as a key pharmacophore in several lead compounds. Studies have demonstrated that this moiety can enhance binding affinity by stabilizing the transition state of enzyme-substrate interactions. This observation has led to the hypothesis that modifications around the cyclopropylpyrimidine ring could further optimize the compound's bioactivity. Such modifications could potentially improve selectivity against off-target enzymes, reducing side effects and improving overall therapeutic efficacy.

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the dimethoxybenzamide group typically involves nucleophilic aromatic substitution or condensation reactions with appropriate reagents. Similarly, the attachment of the cyclopropylpyrimidine moiety requires precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both preclinical and clinical studies.

Recent advancements in computational chemistry have also played a crucial role in understanding the binding interactions of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide with biological targets. Molecular docking studies have revealed that this compound can bind effectively to ATP-binding pockets in kinases, suggesting its potential as an inhibitor. Additionally, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are essential for understanding its reactivity and interaction with biological systems. These computational approaches are invaluable tools for guiding experimental design and optimizing lead compounds.

In clinical settings, N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide is being evaluated for its potential as an anticancer agent. Preliminary results from cell-based assays indicate that it can inhibit proliferation of cancer cells by blocking key signaling pathways involved in tumor growth and survival. Further preclinical studies are underway to assess its safety profile and pharmacokinetic properties. These studies are critical for determining whether this compound can progress to human trials and ultimately become a viable therapeutic option for patients with cancer.

The development of new drugs is often hampered by challenges such as drug resistance and off-target effects. However, the unique structural features of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide offer hope for overcoming these issues. By carefully designing analogs with improved binding affinity and selectivity, researchers can develop compounds that are more effective and have fewer side effects. The combination of experimental synthesis with computational modeling provides a powerful framework for identifying and optimizing such leads.

Future directions for research on N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide include exploring its interactions with other biological targets beyond kinases. For instance, studies could investigate its potential as an inhibitor of transcription factors or other enzymes involved in disease pathways. Additionally, investigating the compound's mechanism of action at a molecular level will provide valuable insights into its therapeutic potential and help guide further development efforts.

In conclusion, N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide (CAS No. 2176201-77-5) is a promising pharmaceutical compound with unique structural features that make it an attractive candidate for drug discovery. Its potential applications in oncology are particularly noteworthy given preliminary findings suggesting its ability to inhibit key enzymes involved in cancer metabolism. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like N-(...) will play an increasingly important role in addressing unmet medical needs.

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